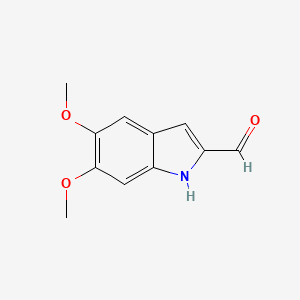
5,6-Dimethoxy-1H-indole-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dimethoxy-1H-indole-2-carbaldehyde is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by its yellow to orange crystalline solid form and is soluble in organic solvents like dichloromethane and dimethyl sulfoxide . Indole derivatives, including this compound, are known for their diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
The synthesis of 5,6-Dimethoxy-1H-indole-2-carbaldehyde involves several steps. One common method includes the reaction of 5,6-dimethoxyindole with a formylating agent such as Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide). The reaction typically occurs under mild conditions, yielding the desired aldehyde product .
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
5,6-Dimethoxy-1H-indole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Major products formed from these reactions include 5,6-dimethoxyindole-2-carboxylic acid (oxidation product) and 5,6-dimethoxyindole-2-methanol (reduction product).
Aplicaciones Científicas De Investigación
5,6-Dimethoxy-1H-indole-2-carbaldehyde has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 5,6-Dimethoxy-1H-indole-2-carbaldehyde is not fully elucidated. indole derivatives generally exert their effects by interacting with various molecular targets, including enzymes and receptors. They can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation . The specific molecular targets and pathways for this compound would depend on its structural modifications and the biological context in which it is used.
Comparación Con Compuestos Similares
5,6-Dimethoxy-1H-indole-2-carbaldehyde can be compared with other indole derivatives such as:
5,6-Dimethoxyindole: Similar in structure but lacks the aldehyde group, which affects its reactivity and applications.
1H-Indole-3-carbaldehyde: Another indole aldehyde with different substitution patterns, leading to distinct chemical and biological properties.
5-Fluoro-3-phenyl-1H-indole-2-carbaldehyde: A fluorinated indole derivative with enhanced biological activity, particularly in antiviral applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and potential biological activities.
Propiedades
Fórmula molecular |
C11H11NO3 |
|---|---|
Peso molecular |
205.21 g/mol |
Nombre IUPAC |
5,6-dimethoxy-1H-indole-2-carbaldehyde |
InChI |
InChI=1S/C11H11NO3/c1-14-10-4-7-3-8(6-13)12-9(7)5-11(10)15-2/h3-6,12H,1-2H3 |
Clave InChI |
HLCWRXQPKCRFAN-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(=C1)C=C(N2)C=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


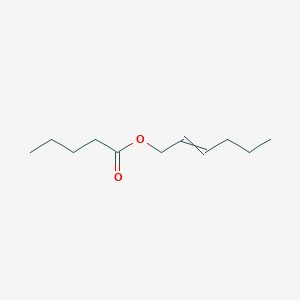
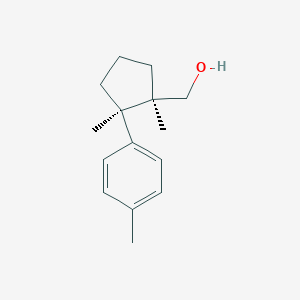
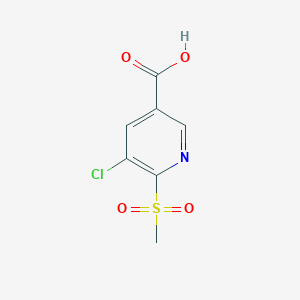

![1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-(3-furanyl)-](/img/structure/B15158460.png)
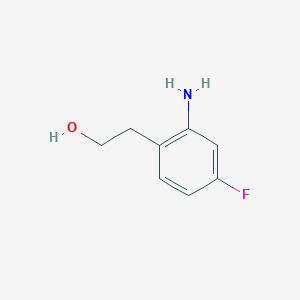
![10-Ethenyl-3,3,8-trimethyl-2,4-dioxaspiro[5.5]undec-10-en-8-ol](/img/structure/B15158467.png)
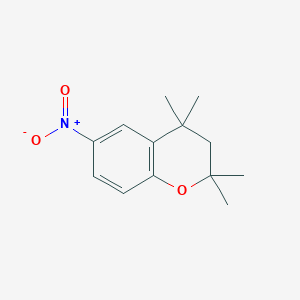
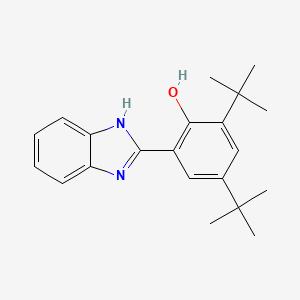
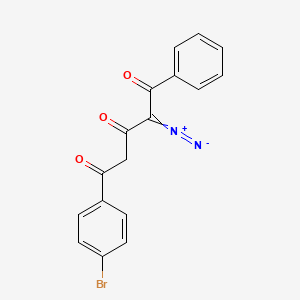
![4-[(4-Ethenyl-2-fluorophenyl)ethynyl]-2,6-difluorobenzonitrile](/img/structure/B15158493.png)
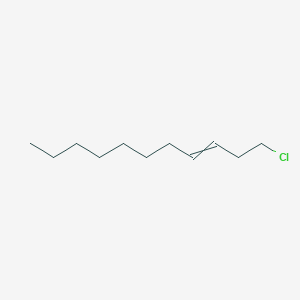
![4-[2-(Diethylamino)propoxy]-3,5-dimethylphenol](/img/structure/B15158522.png)
![1-Oxaspiro[4.5]dec-6-en-2-one, 4,4,8-trimethyl-, (5S,8R)-](/img/structure/B15158529.png)
